molecular formula C6H4ClN3 B12845685 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine

7-Chloro-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B12845685
M. Wt: 153.57 g/mol
InChI Key: OLJSMWCUFPSFBW-UHFFFAOYSA-N
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Description

7-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused triazole and pyridine ring system with a chlorine substituent at the 7-position. These compounds are valued in medicinal chemistry and materials science due to their electronic properties and versatility in functionalization .

Properties

IUPAC Name

7-chlorotriazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-3-1-2-5-4-8-9-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJSMWCUFPSFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NN2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate diazo compound, followed by chlorination. The reaction conditions often require the use of catalysts such as copper or palladium to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Chloro-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Isomeric Triazolopyridines

  • [1,2,3]triazolo[1,5-a]pyridine vs. [1,2,4]triazolo[1,5-a]pyridine :
    • The [1,2,3]triazolo[1,5-a]pyridine core exhibits unique electronic sensitivity, making it a robust sensor for substituent effects. For example, phosphorus-containing substituents induce measurable changes in NMR chemical shifts, reflecting electronic modulation .
    • In contrast, [1,2,4]triazolo[1,5-a]pyridines (e.g., 7-chloro derivatives) are often synthesized via chlorination of hydroxy precursors using POCl₃/pyridine, yielding intermediates for nucleophilic substitutions .

B. Substituted Triazolopyridines

  • Halogenated Derivatives: 7-Iodo-[1,2,3]triazolo[1,5-a]pyridine (CAS: 1094674-57-3) serves as a versatile scaffold for cross-coupling reactions due to the iodine atom’s reactivity . 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine (CAS: 107465-26-9) is similarly used in Suzuki-Miyaura couplings .

C. Triazolopyrimidines

  • 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 24415-66-5) and 7-chloro-6-methyl derivatives (CAS: 1609581-44-3) are key intermediates in drug discovery. Their synthesis involves cyclization of amino-triazoles with ketones or esters, followed by chlorination . These compounds exhibit distinct reactivity compared to triazolopyridines due to the pyrimidine ring’s electron-deficient nature .

B. Material Science

  • Partially saturated [1,2,3]triazolo[1,5-a]pyridines are components of ionic liquids for copper(II) ion extraction and dye-sensitized solar cells, outperforming traditional imidazolium salts .
  • Fluorescent probes based on [1,2,3]triazolo[1,5-a]pyridine derivatives are used in biological assays due to their stable emission profiles .
Key Data Table: Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Applications Reference
7-Iodo-[1,2,3]triazolo[1,5-a]pyridine C₆H₄IN₃ 245.02 g/mol Cross-coupling scaffold
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine C₆H₅ClN₄ 168.58 g/mol Kinase inhibitor intermediate
3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]pyridine C₁₁H₇ClN₃ 216.65 g/mol Cycloaddition reactions

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